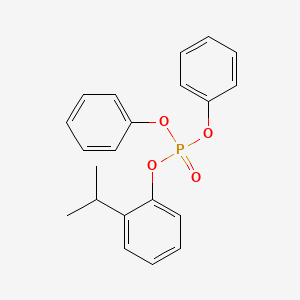

Isopropylphenyl diphenyl phosphate

Description

Overview of Organophosphate Esters as Emerging Environmental Contaminants

Organophosphate esters (OPEs) are a class of synthetic chemicals extensively used as flame retardants and plasticizers in a multitude of products, including electronics, furniture, textiles, and building materials. tandfonline.combohrium.com Their increased use followed the phasing out of polybrominated diphenyl ethers (PBDEs), which were banned due to concerns about their persistence, bioaccumulation, and toxicity. tandfonline.comnih.gov However, OPEs are now considered "regrettable" substitutes as evidence of their own widespread environmental contamination and potential adverse health effects has mounted. tandfonline.com

Unlike reactive flame retardants that are chemically bound to the polymer matrix, most OPEs are additive, meaning they are physically mixed into materials. mdpi.com This makes them prone to leaching, volatilization, and abrasion, leading to their release into the environment throughout the product lifecycle. nih.gov Consequently, OPEs are ubiquitously detected in various environmental matrices, including indoor and outdoor air, water, sediment, and even house dust. tandfonline.commdpi.comnih.gov Their presence in the aquatic environment is of particular concern due to their relatively high water solubility and mobility, which can lead to the contamination of surface and drinking water sources. mdpi.com

Historical Context of Isopropylphenyl Diphenyl Phosphate (B84403) as a Flame Retardant and Plasticizer

Isopropylphenyl diphenyl phosphate has a history of use as a flame-retardant plasticizer, hydraulic fluid, and lubricant additive. nih.gov Its application spans a wide range of materials, including polyvinyl chloride (PVC) products, polyurethanes, textile coatings, adhesives, and paints. service.gov.uk The plasticizing properties of IPDPP are comparable to those of tricresyl phosphate, another widely used OPE.

The production of IPDPP involves the isopropylation of phenol (B47542), resulting in a mixture of isomers. service.gov.uk In the United States, the production of this compound was significant, with a reported production of 2.8 x 10^7 pounds in 1977. nih.gov Its use in thermoplastics and as an additive in lubricants has contributed to its environmental release. service.gov.uk Commercial products containing IPDPP have been marketed under various trade names, including Kronitex 100 and Phosflex 41P. nih.gov

Structural Isomerism and Commercial Formulations of this compound (e.g., 2-, 3-, and 4-isopropylphenyl diphenyl phosphate mixtures)

This compound is not a single chemical entity but rather a complex mixture of structural isomers. The isopropyl group can be attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position. nih.govpublisso.de Therefore, commercial IPDPP formulations typically consist of a mixture of 2-isopropylphenyl diphenyl phosphate (2-IPDPP), 3-isopropylphenyl diphenyl phosphate (3-IPDPP), and 4-isopropylphenyl diphenyl phosphate (4-IPDPP). nih.gov

The composition of these commercial mixtures can vary. For instance, the flame retardant mixture Firemaster® 550 (FM 550) has been found to contain a significant proportion of isopropylated triarylphosphate esters (ITPs), including IPDPP isomers. nih.govfera.co.uk Analysis of FM 550 has revealed the presence of 2-IPDPP and 4-IPDPP, and while a standard for 3-IPDPP was not available in some studies, its presence has been suggested by analytical data. fera.co.uk Another commercial ITP mixture was also found to be composed of similar isomers, with 2-IPDPP being a dominant compound. fera.co.uk The varying composition of these mixtures is an important consideration in environmental monitoring and toxicological studies.

Research Significance in Environmental and Ecological Sciences

The widespread use and subsequent environmental release of IPDPP have made it a compound of significant interest in environmental and ecological sciences. Its detection in various environmental media, including house dust, highlights its potential for human exposure. nih.govnih.gov Studies have shown that metabolites of ITPs, such as mono-isopropylphenyl phenyl phosphate (ip-PPP), are frequently detected in human urine, with higher concentrations often found in children. nih.govnih.gov

Research has also focused on the environmental fate and transport of IPDPP. It has been detected in water samples near industrial sites, indicating its release from manufacturing and use facilities. nih.gov The compound's physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (log Kow of 5.31), suggest it has the potential to be persistent and bioaccumulative in the environment. nih.gov The presence of IPDPP and its isomers in house dust from different geographical locations, such as South China and the Midwestern United States, further underscores its global distribution and the need for continued research into its environmental and health impacts. nih.gov

Detailed Research Findings

Composition of Isopropylated Triarylphosphate Esters in Commercial Flame Retardant Mixtures

| Isomer | Firemaster® 550 (% w/w) | ITP Commercial Mixture (% w/w) |

| 2-isopropylphenyl diphenyl phosphate (2-IPDPP) | 11.8 | 26.9 |

| 4-isopropylphenyl diphenyl phosphate (4-IPDPP) | 2.3 | 4.9 |

| 2,4-dithis compound (2,4-DIPPDPP) | 11.0 | 7.2 |

| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | 5.1 | 11.1 |

| bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | 0.3 | 1.1 |

| Triphenyl phosphate (TPHP) | 19.8 | 44.6 |

| Data sourced from a study by Phillips, A. L., & Hammel, S. C. fera.co.uk |

Concentrations of Isopropylated Triarylphosphate Esters in House Dust (ng/g)

| Isomer | South China (Median) | South China (Range) | Midwestern US (Median) | Midwestern US (Range) |

| ΣITPs | 63.4 | 16.0 - 500 | 476 | 140 - 1610 |

| 2-isopropylphenyl diphenyl phosphate (2-IPDPP) | - | - | - | - |

| Data for ΣITPs (sum of all ITP isomers) from a study by Chen et al. (2019). nih.gov Data for individual isomers was not provided in a comparable format in the cited source. |

Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNVYMIYBNZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858794 | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg] | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28108-99-8, 64532-94-1, 93925-53-2 | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Global Distribution of Isopropylphenyl Diphenyl Phosphate

Detection Frequencies and Concentration Ranges in Various Environmental Matrices

Scientific monitoring has confirmed the presence of IPDPP in numerous environmental settings. As a commercial mixture, IPDPP typically consists of various isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate (B84403). nih.govuzh.ch Analytical methods, primarily gas or liquid chromatography coupled with mass spectrometry, are employed to detect and quantify these isomers in environmental samples. researchgate.net

Atmospheric Compartments (Air, Particulate Matter)

Once released into the atmosphere, IPDPP is expected to exist predominantly in the particulate phase due to its low vapor pressure. nih.gov It can then be removed from the atmosphere through dry deposition. The estimated half-life of vapor-phase IPDPP from reaction with hydroxyl radicals is about 0.85 days, suggesting relatively rapid degradation in the gas phase. nih.gov

Monitoring studies have detected IPDPP in ambient air, particularly near industrial sites. A UK environmental risk evaluation reported air concentrations up to 0.05 ng/m³ near a production site, up to 0.0001 ng/m³ at a formulation site, and between 0.005 and 0.040 ng/m³ near a steelworks that uses the chemical. service.gov.uk In a study of indoor air, both 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4-IPPDPP) were detected in PM₂.₅ samples, although with a detection frequency below 30%.

Aquatic Environments (Surface Water, Wastewater Treatment Plant Effluents, Sediment)

IPDPP's presence in aquatic ecosystems is a result of industrial discharges and runoff. Due to its low water solubility (2.2 ppm at 25°C), it is expected to adsorb to suspended solids and sediment. nih.govnih.gov

Historical data from the United States indicated IPDPP concentrations of less than 0.01 ppm (10 µg/L) in water samples near several industrial facilities, with one site showing a concentration of 3.0 ppm (3000 µg/L). nih.gov More recent reports mention detections at two US sites with concentrations of 0.4-0.5 μg/L. service.gov.uk The compound has also been found to accumulate in fish, with one study noting that fathead minnows accumulated IPDPP to levels 495 times that of the surrounding water over 28 days. nih.gov

In sediments, where IPDPP is expected to partition, concentrations ranging from 0.3 to 5.0 ppm have been detected in historical samples from US waterways near industrial sources. nih.gov Studies on sediment-water systems have also suggested that IPDPP can degrade, with triphenyl phosphate (TPP) being identified as a potential degradation product. nih.gov While data on wastewater treatment plant (WWTP) effluents are limited for IPDPP specifically, the general behavior of OPEs suggests that WWTPs are a potential pathway to the aquatic environment.

Terrestrial Environments (Soil, Indoor Dust)

The terrestrial environment, including soils and indoor settings, serves as a significant reservoir for many OPEs. Based on its chemical properties, IPDPP is expected to be immobile in soil, suggesting it will persist where deposited. nih.gov However, specific concentration data for IPDPP in soil are scarce in the available literature. Biodegradation may play a role in its fate in soil environments. nih.gov

In contrast, indoor dust has been identified as a major sink for IPDPP due to its use in consumer products found indoors. A study comparing house dust from Guangzhou, China, and a city in the Midwestern United States found that isomers of isopropylated triarylphosphates (ITPs) were detected in 100% of samples. acs.org The dominant isomer was 2-isopropylphenyl diphenyl phosphate (2IPPDPP). acs.org Another study in Adelaide, Australia, also frequently detected a suite of ITP isomers in house dust. uzh.ch

Below is an interactive table summarizing the concentration ranges of Isopropylphenyl Diphenyl Phosphate found in various environmental matrices based on available research.

| Environmental Matrix | Location | Concentration Range | Dominant Isomer(s) |

| Indoor Dust | Midwestern US | 140 - 1610 ng/g (ΣITPs) | 2IPPDPP |

| Indoor Dust | South China | 16.0 - 500 ng/g (ΣITPs) | 2IPPDPP |

| Air | Near Production Site (UK) | up to 0.05 ng/m³ | Not Specified |

| Air | Near Steel Works (UK) | 0.005 - 0.040 ng/m³ | Not Specified |

| Air | Near Formulation Site (UK) | up to 0.0001 ng/m³ | Not Specified |

| Surface Water | Near Industrial Site (US, 1979) | <0.01 - 3.0 ppm | Not Specified |

| Sediment | Near Industrial Site (US, 1979) | 0.3 - 5.0 ppm | Not Specified |

Spatial and Temporal Distribution Patterns of this compound

The distribution of IPDPP is largely dictated by its production and use patterns, leading to higher concentrations in industrialized and populated areas. The comparison of house dust from the Midwestern US and South China revealed significantly higher concentrations in the US samples, with median levels of total ITPs being 476 ng/g compared to 63.4 ng/g in China. acs.org This suggests geographical differences in consumption patterns or product formulations. Proximity to industrial sources is also a key factor, as evidenced by the elevated air and water concentrations near manufacturing and user sites. service.gov.uknih.gov

Information on the temporal trends of IPDPP is limited. However, broader studies on OPEs have shown increasing concentrations of some metabolites in human samples over the last two decades, corresponding with the phase-out of polybrominated diphenyl ether (PBDE) flame retardants. nih.govacs.orgresearchgate.net For instance, urinary concentrations of metabolites for other OPEs like tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPHP) have shown significant increases between the early 2000s and more recent years. acs.orgresearchgate.net While these studies did not specifically track IPDPP, they suggest a general trend of increasing OPE presence in the environment and in human populations.

Comparative Occurrence with Other Organophosphate Flame Retardants (e.g., Triphenyl Phosphate)

When compared to other widely used OPEs, particularly triphenyl phosphate (TPHP), IPDPP is often found at lower concentrations. In the comparative study of house dust from China and the US, the levels of total ITPs were approximately an order of magnitude lower than those of TPHP in the same samples. acs.org Similarly, a study of house dust in US homes found that TPHP was detected in 98% of samples with a maximum concentration of 1,800 µg/g, significantly higher than many other flame retardants. nih.gov

The widespread detection and higher concentrations of TPHP relative to IPDPP are likely due to its broader range of applications and potentially higher production volumes. industrialchemicals.gov.au TPHP is not only used as a flame retardant but also as a plasticizer in numerous products, including photographic film and electrical components. nih.gov Despite its lower relative concentration, the ubiquitous detection of IPDPP isomers in indoor dust highlights their widespread use in consumer products and the potential for human exposure. acs.org

Sources and Emission Pathways of Isopropylphenyl Diphenyl Phosphate

Industrial Production and Manufacturing Emissions

Isopropylphenyl diphenyl phosphate (B84403) is a synthetic chemical produced through the esterification of phosphorus oxychloride with a mixture of phenol (B47542) and isopropylphenol. aaqr.orgnih.gov The commercial product is typically a mixture of various isomers, including 2-isopropylphenyl diphenyl phosphate, 3-isopropylphenyl diphenyl phosphate, and 4-isopropylphenyl diphenyl phosphate. nih.gov

The industrial production of organophosphate flame retardants (OPFRs) is a significant primary source of their emission into the environment. acs.org A 2024 study estimated that emissions from the production process accounted for 55.43% of the total atmospheric emissions of all OPFRs between 2010 and 2020. acs.org In 2020, there were 367 factories globally producing OPFRs, with a significant concentration in eastern China. aaqr.orgresearchgate.net The annual production volume of isopropylated triphenyl phosphate was estimated to be 24,000 tons in one 2022 report. researchgate.net

Emissions during manufacturing can occur through various pathways. For instance, one production method for IPDP involves reacting phosphorus oxychloride with alkylphenol, which generates hydrogen chloride (HCl) as a byproduct; this HCl is typically absorbed to prevent direct release into the environment. echemi.com Despite such controls, fugitive emissions and releases in wastewater from manufacturing facilities are potential pathways. Isopropylphenyl diphenyl phosphate was detected in air samples near a production facility in West Virginia, with concentrations of 0.05 ng/m³ on filter pads and between 0.002 to 0.004 ng/m³ in charcoal canisters. echemi.com Furthermore, sediment and soil samples near an industrial site in Pennsylvania showed IPDP concentrations ranging from 0.3 to 5.0 ppm and less than 0.1 ppm, respectively. echemi.com

Table 1: Global Production and Emission Contribution of Organophosphate Flame Retardants (OPFRs)

| Parameter | Value | Year/Period | Source |

|---|---|---|---|

| Estimated Annual Production Volume (Isopropylated Triphenyl Phosphate) | 24,000 tons | 2022 (Estimate) | researchgate.net |

| Share of Production Process in Total Atmospheric OPFR Emissions | 55.43% | 2010-2020 | acs.org |

| Total Atmospheric Emissions of OPFRs | 21,324.42 tons | 2010-2020 | acs.org |

| Number of Global OPFR Production Factories | 367 | 2021 | researchgate.net |

Releases from Industrial and Consumer Product Applications

IPDP is an additive flame retardant and plasticizer, meaning it is physically mixed with the polymer matrix rather than chemically bound. nih.govusgs.gov This makes it susceptible to leaching, volatilization, and abrasion from the products throughout their service life.

IPDP is incorporated into various materials to meet flammability standards.

PVC Products: In polyvinyl chloride (PVC) applications, IPDP serves as both a flame retardant and a plasticizer. nih.gov Because it is not chemically bound, it can be slowly released from PVC products over time. usgs.gov The rate of release is influenced by factors such as the concentration of the additive and the environmental conditions the product is exposed to. service.gov.uk Triaryl phosphates, including IPDP, are known to leach and volatilize from plastics. berkeley.edu

Polyurethanes: Polyurethane foams, commonly used in furniture, bedding, and insulation, are a major application for OPFRs. nih.govresearchgate.net Studies have shown that OPFRs can be emitted from these foams, with tris(2-chloro-isopropyl)phosphate (TCPP) having area-specific emission rates ranging from 20 ng/m²/h to 140 µg/m²/h depending on the foam type. researchgate.net While specific data for IPDP is limited, its use in polyurethane foams suggests a similar emission pathway. berkeley.edu

Textile Coatings: The textile industry is a significant user of flame retardants and is responsible for a substantial portion of global greenhouse gas emissions and industrial wastewater pollution. frontiersin.orgilo.org OPFRs are applied as coatings to textiles used in upholstery and other applications. nih.gov A global emission inventory identified the textile sector as the second-largest source of atmospheric OPFR emissions after production, contributing 20.99% of the total. acs.org Emissions can occur during the application process and throughout the life of the textile product through wear and cleaning.

The plasticizing properties of IPDP are utilized in several formulations.

Adhesives and Sealants: Phosphate plasticizers are used in adhesives and sealants, particularly when flame resistance is required. dtu.dk Their presence improves flexibility and adhesion. dtu.dk However, as low molecular weight additives, they have a tendency to migrate out of the polymer, leading to their release into the environment. dtu.dk

Paints and Coatings: IPDP is used in coatings and paints to enhance durability. It can be found in products like marine anti-fouling paint at concentrations of 1.0-10% by weight. researchgate.net Release can occur through volatilization as the paint cures and ages, as well as through weathering and chipping of the painted surface.

Pigment Dispersions: While specific data on IPDP in pigment dispersions is scarce, OPFRs are generally used in various industrial processing chemicals. nih.gov

IPDP's physical properties make it suitable for use in demanding, high-temperature applications.

Hydraulic Fluids: Aryl phosphates are widely used as fire-resistant hydraulic fluids. nih.govberkeley.edu Leakage from hydraulic systems is a major pathway for the release of these compounds into the aquatic and terrestrial environments. berkeley.edu

Lubricant Additives: IPDP is reported as a lubricant and grease additive. researchgate.net It is also used as an extreme pressure lubricant. epa.gov Release can occur through leaks, spills, and the disposal of used lubricants.

Diffuse Environmental Release from In-Service Articles and Waste

The widespread use of IPDP in consumer and industrial goods leads to its diffuse release into the environment. As an additive plasticizer, it continuously leaches and volatilizes from products during their service life. berkeley.eduindustrialchemicals.gov.au This results in the ubiquitous presence of OPFRs in indoor environments, particularly in dust. industrialchemicals.gov.auuantwerpen.be Dust acts as a sink for these semi-volatile compounds, which can then be ingested or inhaled. nih.govnih.gov

At the end of a product's life, disposal in landfills is a major emission pathway. IPDP can leach from waste products into landfill leachate. industrialchemicals.gov.au While specific concentration data for IPDP in leachate is limited, studies have detected various pharmaceuticals and PFAS in landfill leachate, indicating its potential to mobilize and release a wide range of chemical contaminants into the environment. usgs.govmdpi.com The composition of leachate can be highly variable, with high concentrations of organic matter and inorganic salts. mdpi.comnih.gove3s-conferences.org

Contribution from E-waste Recycling and Wastewater Treatment Plants

Specific industrial activities concentrate and re-release IPDP into the environment.

E-waste Recycling: Electronic products contain significant amounts of flame retardants, including OPFRs like IPDP, in components such as circuit boards and plastic housings. industrialchemicals.gov.au Informal and formal e-waste recycling activities have been identified as major sources of FR emissions. researchgate.netbham.ac.uknih.gov Air samples from e-waste recycling facilities show high concentrations of various FRs, with OPFR levels ranging from 740 to 1000 ng/m³. researchgate.net Dust from former e-waste recycling areas in China showed decreased but still significant levels of OPFRs even after regulations were implemented, with median concentrations of total PFRs at 1210 ng/g in 2017. uantwerpen.be The dismantling and processing of e-waste release these chemicals into the air and surrounding soil. bham.ac.ukmdpi.com

Wastewater Treatment Plants (WWTPs): WWTPs are not designed to eliminate persistent organic pollutants and act as a collection point and a secondary source of these chemicals to the environment. icdp-ta.com OPFRs enter WWTPs through industrial discharges and from household products. Due to their chemical properties, they tend to partition from the water phase into the sewage sludge during treatment. dtu.dknih.gov While some removal occurs, a significant portion can be discharged with the treated effluent or remain in the biosolids (treated sludge). nih.gov The application of biosolids to agricultural land can then introduce these contaminants into terrestrial ecosystems. bham.ac.uk Studies have detected various OPFRs in wastewater influent, effluent, and sludge, although specific concentration data for IPDP is often part of the larger "aryl phosphates" group. dtu.dkicdp-ta.com

Table 2: Concentrations of Organophosphate Flame Retardants (OPFRs) in E-waste and Wastewater

| Matrix | Location/Type | Compound/Group | Concentration | Source |

|---|---|---|---|---|

| Air | E-waste Recycling Facilities | Sum of OPEs (Geometric Mean) | 740 - 1000 ng/m³ | researchgate.net |

| Indoor Dust | Former E-waste Recycling Area (2017) | Sum of PFRs (Median) | 1210 ng/g | uantwerpen.be |

| Wastewater Influent | Hong Kong WWTPs | Total PPDs & PPD-Qs | 2.7-90 ng/L & 14-830 ng/L | nih.gov |

| Wastewater Effluent | Hong Kong WWTPs | Total PPDs & PPD-Qs | 0.59-40 ng/L & 2.8-140 ng/L | nih.gov |

Environmental Fate and Transport Dynamics of Isopropylphenyl Diphenyl Phosphate

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and transformation of Isopropylphenyl diphenyl phosphate (B84403) in the environment are governed by several degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation in Freshwater Sediment (Aerobic and Anaerobic Conditions)

The biodegradation of Isopropylphenyl diphenyl phosphate is a critical process influencing its persistence in aquatic systems. In freshwater sediment, the rate and extent of biodegradation are highly dependent on the presence or absence of oxygen.

Under aerobic conditions , studies have shown that IPDPP can be biodegraded by microbial communities. frontiersin.org The degradation process often involves the cleavage of the phosphate ester bonds. Aerobic degradation is generally considered to be faster than anaerobic degradation for many organic pollutants. researchgate.netmdpi.com For some organophosphate esters, the presence of higher concentrations of activated sludge can enhance the removal rate by providing a larger microbial population to facilitate degradation. frontiersin.org

Under anaerobic conditions , the biodegradation of IPDPP also occurs, although often at a slower rate compared to aerobic conditions. frontiersin.orgnih.gov In anaerobic environments, different microbial pathways are utilized for the breakdown of the compound. For some triphenyl ester organophosphates, anaerobic biodegradation can be a significant removal pathway. frontiersin.org The half-life of a related compound, triphenyl phosphate, was observed to be 21 days under anaerobic conditions in one study. industrialchemicals.gov.au It is important to note that the specific structure of the organophosphate ester plays a significant role in its susceptibility to anaerobic breakdown. frontiersin.org

It is crucial to distinguish between microbial degradation and chemical degradation. Abiotic controls in studies, such as using sterile sediments, help to isolate the effects of microbial activity.

Photolytic and Hydrolytic Transformation Processes

Photolysis and hydrolysis are key abiotic degradation pathways for this compound in the environment.

Photolytic Transformation: Direct photolysis of some organophosphate esters can be limited if their chemical structure lacks chromophores that absorb sunlight. mdpi.com However, indirect photolysis, facilitated by the presence of photosensitizers like humic acids or through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), can be a significant degradation pathway. mdpi.com The estimated half-life for the reaction of this compound with atmospheric hydroxyl radicals is approximately 21 hours, suggesting that atmospheric photooxidation is a relevant degradation process. service.gov.uk

Hydrolytic Transformation: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The P-O bond in organophosphate esters is generally more stable to hydrolysis than the P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com The rate of hydrolysis is pH-dependent. For many organophosphate triesters, hydrolysis is more significant under alkaline conditions. nih.govepa.gov For instance, the hydrolysis of triphenyl phosphate, a related compound, is slow under acidic and neutral conditions but increases significantly in alkaline environments. epa.gov The degradation of organophosphate esters in the absence of microbial communities can often be attributed to chemical hydrolysis. nih.gov The hydrolysis of IPDPP results in the formation of diphenyl phosphate (DPHP) and isopropylphenol. industrialchemicals.gov.au

Volatilization and Air-Water Exchange Dynamics (e.g., Henry's Law Constant Implications)

The tendency of this compound to move between water and air is described by its Henry's Law constant. This parameter is crucial for understanding its volatilization from water bodies.

The estimated Henry's Law constant for this compound is low, suggesting that volatilization from water surfaces is a slow process. nih.gov For a similar compound, cresyl diphenyl phosphate, the estimated Henry's Law constant is also low, indicating it is not expected to be volatile from water or moist soil. service.gov.uk The low volatility means that IPDPP is less likely to be rapidly transferred from the water column to the atmosphere. Based on its Henry's Law constant, the volatilization half-life from a model river is estimated to be slow. nih.gov

Partitioning Behavior in Multi-Media Environmental Systems (Water, Sediment, Soil, Air)

The distribution of this compound in the environment is governed by its partitioning behavior between different environmental compartments: water, sediment, soil, and air. This is largely influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc).

Water and Sediment/Soil: this compound has a high log Kow value, indicating its strong tendency to partition from water into organic phases like sediment and soil. nih.gov The estimated Koc value is also high, suggesting that IPDPP will strongly adsorb to suspended solids and sediment in aquatic environments and be immobile in soil. nih.govnih.gov This strong adsorption to particulate matter means that a significant portion of IPDPP in aquatic systems will be found in the sediment rather than the water column.

Air: Due to its low vapor pressure, this compound is expected to exist primarily in the particulate phase in the atmosphere. nih.gov This means it will be associated with atmospheric aerosols rather than existing as a gas.

The following table summarizes the key partitioning coefficients for this compound:

| Property | Value | Implication |

| Log Kow | 5.31 nih.gov | High potential to bioaccumulate and partition to organic matter. |

| Koc (estimated) | 18,400 nih.gov | Strong adsorption to sediment and soil. |

| Vapor Pressure | 3.5 x 10⁻⁷ mmHg nih.gov | Low volatility, exists mainly on airborne particles. |

| Henry's Law Constant | 2.9 x 10⁻⁷ atm-m³/mol nih.gov | Slow volatilization from water. |

Long-Range Environmental Transport Mechanisms (Atmospheric and Oceanic)

Despite its low volatility, this compound can undergo long-range environmental transport, primarily through the movement of atmospheric particles and oceanic currents.

Atmospheric Transport: Because IPDPP adsorbs to atmospheric particles, it can be transported over long distances by wind currents. nih.govhealthandenvironment.org These particles can then be deposited in remote regions, far from the original sources of emission. This mechanism is a recognized pathway for the global distribution of many persistent organic pollutants. nih.govnih.govresearchgate.netdeepdyve.com

Oceanic Transport: Although less significant than atmospheric transport for this compound, oceanic currents can also contribute to the long-range distribution of IPDPP that has been deposited into marine environments. nih.gov

The combination of atmospheric and oceanic transport can lead to the presence of IPDPP and other flame retardants in remote ecosystems like the Arctic. healthandenvironment.orgnih.gov

Environmental Distribution Modeling using Fugacity-Based Approaches

Fugacity-based models are valuable tools for predicting the environmental fate and distribution of chemicals like this compound. envchemgroup.comresearchgate.netlupinepublishers.com Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, helps to model the movement and partitioning of a substance between different environmental compartments (air, water, soil, sediment, and biota). envchemgroup.com

These models use the physicochemical properties of a compound, such as its solubility, vapor pressure, and partition coefficients, to estimate its concentration in various environmental media at equilibrium (Level I and II models) or under non-equilibrium, steady-state conditions (Level III models). envchemgroup.comresearchgate.net

For organophosphate flame retardants, fugacity models have been used to:

Characterize their fate and removal in wastewater treatment plants. researchgate.netnih.gov

Assess their concentrations in indoor environments.

Understand their trophic transfer in food webs. nih.gov

By inputting the properties of IPDPP into a fugacity model, scientists can predict its likely distribution in a defined environment, identifying the compartments where it is most likely to accumulate. Given its high Koc and Kow values, a fugacity model would likely predict that IPDPP will predominantly partition to sediment and soil. nih.govnih.gov

Biotransformation and Metabolite Profiling of Isopropylphenyl Diphenyl Phosphate

Identification of Primary and Secondary Metabolites

The biotransformation of isopropylphenyl diphenyl phosphate (B84403) results in the formation of several key metabolites through processes like hydrolysis and oxidation. The primary metabolites are formed by the initial enzymatic breakdown of the parent compound, which can then be further modified to form secondary metabolites.

Key identified metabolites include:

Diphenyl Phosphate (DPHP) : This is a common hydrolysis product formed by the cleavage of one of the phenyl ester bonds. nih.gov It is frequently identified as a major metabolite of various triaryl phosphates. nih.govnih.gov

Isopropylphenyl Phenyl Phosphate (ip-PPP) : This metabolite results from the loss of one of the non-isopropylated phenyl groups. nih.govacs.orgnih.gov It is a significant biomarker found in human exposure studies. nih.gov

Hydroxy-isopropylphenyl diphenyl phosphate : An oxidized metabolite where a hydroxyl group is added to the isopropyl-substituted phenyl ring. nih.govacs.orgnih.gov

Mono-isopropenylphenyl diphenyl phosphate : A novel metabolite tentatively identified in human metabolism studies, suggesting dehydrogenation of the isopropyl group. nih.govacs.orgnih.gov

Isopropyl diphenyl phosphate : This metabolite was reported in the urine of rats following exposure to an IPDP-containing mixture. industrialchemicals.gov.au

In environmental systems, such as activated sludge, diphenyl phosphate has also been identified as a primary degradation product. service.gov.uk

Table 1: Identified Metabolites of Isopropylphenyl Diphenyl Phosphate and Related Compounds

| Metabolite Name | Parent Compound(s) | Biological System / Matrix | Source(s) |

|---|---|---|---|

| Diphenyl Phosphate (DPHP) | This compound, Triphenyl Phosphate | Human liver S9 fractions, Human urine, Freshwater sediments, Aquatic invertebrates, Mice | nih.govnih.govservice.gov.ukacs.orgresearchgate.net |

| Isopropylphenyl Phenyl Phosphate (ip-PPP) | This compound | Human liver S9 fractions, Human urine | nih.govacs.orgnih.govnih.gov |

| Hydroxy-isopropylphenyl diphenyl phosphate | This compound | Human liver S9 fractions | nih.govacs.orgnih.gov |

| Mono-isopropenylphenyl diphenyl phosphate | This compound | Human liver S9 fractions, Human urine | nih.govacs.orgnih.gov |

In Vitro Metabolism Studies in Biological Systems

In vitro studies using subcellular fractions from organs like the liver are fundamental for elucidating metabolic pathways. Human liver subcellular S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, have been used to investigate the metabolism of IPDP isomers.

In a key study, the in vitro metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) was examined using human liver S9 fractions. acs.orgnih.gov The experiments monitored the depletion of the parent compounds and the formation of suspected metabolites. The results confirmed that both hydrolysis and hydroxylation are significant metabolic pathways. nih.gov Metabolites such as diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP) were identified and quantified. acs.orgnih.gov

A notable finding from these studies was that while the mass balance for related compounds like triphenyl phosphate could be largely accounted for, approximately 20% of the initial mass of the IPDP isomers remained unaccounted for after quantifying known metabolites. nih.govacs.orgnih.gov This suggests that other, yet to be identified or quantified, metabolic pathways and products exist for these compounds in humans. nih.gov

Table 2: Summary of In Vitro Metabolism Findings for IPDP in Human Liver S9 Fractions

| Parameter | Finding | Source(s) |

|---|---|---|

| Biological System | Human liver subcellular S9 fractions | nih.govacs.orgnih.gov |

| Parent Compounds Studied | 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | nih.govacs.orgnih.gov |

| Major Metabolic Pathways | Hydrolysis, Hydroxylation | nih.gov |

| Confirmed Metabolites | Diphenyl phosphate (DPHP), Isopropylphenyl phenyl phosphate (ip-PPP) | nih.govacs.orgnih.gov |

| Novel Tentative Metabolites | Mono-isopropenylphenyl diphenyl phosphate, Hydroxy-isopropylphenyl diphenyl phosphate | nih.govacs.orgnih.gov |

Enzymatic Biotransformation Mechanisms

The biotransformation of IPDP is driven by specific enzyme systems within the body. These reactions are generally categorized into Phase I and Phase II metabolism.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. For organophosphate esters like IPDP, the key enzymes are from the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov

Hydrolysis: CYP450 enzymes facilitate the cleavage of the ester bond, a primary pathway leading to the formation of diphenyl phosphate (DPHP) and an isopropylphenol. nih.gov

Hydroxylation: CYP450 also catalyzes the addition of hydroxyl (-OH) groups to the aromatic rings of the molecule, forming hydroxylated metabolites such as hydroxy-isopropylphenyl diphenyl phosphate. nih.govnih.gov For the related compound triphenyl phosphate, specific isoforms like CYP1A2 and CYP2E1 have been shown to be involved in its metabolism in human liver microsomes. researchgate.net

Phase II Metabolism: Following Phase I, the modified metabolites can undergo conjugation reactions. These processes attach endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.gov While less studied for IPDP specifically, glucuronide conjugates have been identified as important metabolites for other organophosphate flame retardants. nih.govnih.gov

Comparative Biotransformation Across Diverse Aquatic Organisms and Trophic Levels

The metabolism of IPDP can vary significantly across different species and trophic levels, influencing its environmental fate and potential for food web transfer.

Mammals (Rats): Studies involving oral administration of an IPDP-containing flame retardant mixture to rats resulted in a dose-dependent increase in the metabolite isopropyl diphenyl phosphate in the urine of the dams. industrialchemicals.gov.au

Aquatic Vertebrates (Zebrafish): As a model aquatic organism, zebrafish have been shown to take up and metabolize IPDP isomers. In larval zebrafish, the uptake of triphenyl phosphate (an unsubstituted component of IPP mixtures) was highest, followed by mono-isopropylated isomers and then bis-isopropylated isomers. nih.gov Chronic exposure of zebrafish to DPHP, a major metabolite, was found to disrupt the metabolome in the liver, indicating active biotransformation and biological response. usask.ca

Aquatic Invertebrates (Daphnia magna): While direct studies on IPDP are limited, research on the closely related triphenyl phosphate (TPHP) in Daphnia magna provides valuable insights. In this invertebrate, TPHP is biotransformed into DPHP, hydroxylated TPHP, and further conjugated with cysteine and sulfate. researchgate.net These pathways are likely relevant for IPDP as well.

Microorganisms: In freshwater sediment microcosms, IPDP has been shown to degrade, with diphenyl phosphate being a confirmed product of this biotransformation. acs.org Similarly, studies using activated sludge have demonstrated that the main components of IPDP mixtures are substantially degraded, with DPHP being a likely metabolite. service.gov.uk

Table 3: Comparative Biotransformation of IPDP and Related Compounds in Various Organisms

| Organism/System | Trophic Level | Parent Compound | Key Findings / Metabolites | Source(s) |

|---|---|---|---|---|

| Rat | Mammal | Isopropylated triphenyl phosphate mixture | Isopropyl diphenyl phosphate detected in urine. | industrialchemicals.gov.au |

| Zebrafish (Danio rerio) | Aquatic Vertebrate | Isopropylated phenyl phosphate mixture | Differential uptake of isomers; DPHP exposure alters liver metabolome. | nih.govusask.ca |

| Water Flea (Daphnia magna) | Aquatic Invertebrate | Triphenyl Phosphate (TPHP) | Metabolized to DPHP, hydroxylated TPHP, and conjugates (cysteine, sulfate). | researchgate.net |

| Freshwater Sediment | Microorganisms | This compound | Degraded to Diphenyl Phosphate (DPHP). | acs.org |

Detection of Metabolites in Environmental Biota and Exposure Biomonitoring Samples

Biomonitoring, the measurement of chemicals or their metabolites in biological samples, is essential for assessing exposure in wildlife and human populations. Urine is the most common matrix for assessing non-persistent chemicals like IPDP.

Human Urine: Metabolites of IPDP are frequently detected in human urine, confirming widespread exposure. In a study of women undergoing in vitro fertilization, detection frequencies were high for both DPHP (94% of samples) and isopropylphenyl phenyl phosphate (ip-PPP) (80% of samples). nih.gov Furthermore, a novel metabolite, mono-isopropenylphenyl diphenyl phosphate, which was first identified in in vitro liver studies, was also detected in a human urine sample, linking laboratory findings to real-world exposures. nih.govacs.orgnih.gov

Animal Biota: Consistent with laboratory exposure studies, IPDP metabolites have been detected in animal tissues and excreta. Isopropyl diphenyl phosphate was quantified in the urine of rats exposed to an IPDP mixture. industrialchemicals.gov.au In zebrafish larvae exposed to a commercial IPP mixture, various isomers including triphenyl phosphate, mono-IPPs, and bis-IPPs were detected in the larval homogenate. nih.gov

Table 4: Detection of IPDP Metabolites in Biomonitoring Samples

| Sample Matrix | Organism | Metabolite(s) Detected | Detection Frequency (if reported) | Source(s) |

|---|---|---|---|---|

| Urine | Human | Diphenyl Phosphate (DPHP) | 94% | nih.gov |

| Urine | Human | Isopropylphenyl Phenyl Phosphate (ip-PPP) | 80% | nih.gov |

| Urine | Human | Mono-isopropenylphenyl diphenyl phosphate | Detected in 1 of 9 samples | nih.govacs.orgnih.gov |

| Urine | Rat | Isopropyl diphenyl phosphate | Detected after exposure | industrialchemicals.gov.au |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | IPDP |

| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP |

| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP |

| Diphenyl Phosphate | DPHP |

| Isopropylphenyl Phenyl Phosphate | ip-PPP |

| Hydroxy-isopropylphenyl diphenyl phosphate | - |

| Mono-isopropenylphenyl diphenyl phosphate | - |

| Isopropyl diphenyl phosphate | - |

| Triphenyl Phosphate | TPHP |

| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP |

| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP |

Advanced Analytical Methodologies for Isopropylphenyl Diphenyl Phosphate and Its Metabolites

Chromatographic Separation Approaches

Following extraction and cleanup, chromatographic techniques are employed to separate the complex mixture of compounds in the sample extract. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds. dcu.ie For the analysis of phosphate (B84403) compounds, reverse-phase (RP) HPLC is a common approach. sielc.com

In a method developed for the related compound diphenyl phosphate, separation was achieved on a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For detection by mass spectrometry (MS), volatile modifiers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities. sielc.com

| HPLC Parameter | Specification for Diphenyl Phosphate Analysis | Source |

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 (special reverse-phase, low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Application | Analytical separation, preparative isolation of impurities, pharmacokinetics. | sielc.com |

Gas Chromatography (GC), particularly when coupled with a mass-selective detector (MSD) or mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like isopropylphenyl diphenyl phosphate. researchgate.netresearchgate.net This technique offers high resolution and sensitivity, allowing for the separation and identification of individual isomers within complex mixtures. researchgate.netresearchgate.net

A validated method for determining IPPhPs in workplace air utilizes GC-MS for analysis. researchgate.net The separation is typically performed on a capillary column, such as an Optima MS accent (30 m, 0.25 mm inner diameter, 0.25 µm film thickness). researchgate.net The oven temperature is programmed to increase gradually to effectively separate the different phosphate isomers. d-nb.info For instance, a temperature program might start at 170°C and ramp up to 225°C. d-nb.info The quantitative determination is based on a calibration function using an internal standard, such as deuterated triphenyl phosphate (D15-TPP), to ensure accuracy. researchgate.netpublisso.de This method has a reported limit of quantification of 0.050 mg/m³ for a 420-liter air sample. researchgate.netpublisso.de

| GC-MS Parameter | Specification for IPPhP Analysis | Source |

| Analytical Principle | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.net |

| Capillary Column | e.g., Optima MS accent (30 m, 0.25 mm ID, 0.25 µm film) | researchgate.net |

| Injector Temperature | 250 °C | d-nb.info |

| Detector Temperature | 250 °C | d-nb.info |

| Internal Standard | D15-Triphenyl phosphate (D15-TPP) | researchgate.net |

| Limit of Quantification | 0.050 mg/m³ for a 420 L air sample | researchgate.netpublisso.de |

| Recovery Rate | 98.9 ± 6% | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). waters.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The primary advantage of UPLC in the context of IPDPP analysis is its superior capability to separate the complex isomeric mixtures that are characteristic of commercial IPDPP products. nih.govnih.gov

UPLC systems are adept at separating structural isomers, which is a common challenge in the analysis of IPDPP and its metabolites. nih.govnih.gov The separation is typically accomplished using reversed-phase chromatography, most commonly with a C18 stationary phase. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often containing an additive like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. nih.govmassbank.eu This gradient elution allows for the effective separation of the various IPDPP isomers and their metabolites from the sample matrix.

| Parameter | Description | Source |

|---|---|---|

| Column | ACQUITY UPLC BEH C18; Zorbax Eclipse Plus C18 | waters.commassbank.eu |

| Mobile Phase A | Water with 0.1% Formic acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | massbank.eu |

| Flow Rate | 0.3 mL/min | massbank.eu |

| Gradient Elution | A time-programmed gradient from high aqueous content to high organic content to elute analytes based on polarity. | massbank.eu |

Mass Spectrometric Detection and Quantification Strategies

Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)

When coupled with UPLC, tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is a powerful tool for the highly selective and sensitive quantification of IPDPP and its metabolites. mdpi.comnih.gov ESI is a soft ionization technique that generates intact molecular ions from the analytes eluting from the UPLC column, which minimizes fragmentation in the source. youtube.com These ions are then subjected to MS/MS analysis.

In a typical UPLC-ESI-MS/MS workflow, the system operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. mdpi.com This high degree of specificity allows for accurate quantification even in complex matrices like urine, dust, and tissue. mdpi.comnih.gov Negative ion mode ESI has also been shown to be effective for the analysis of organophosphate flame retardant metabolites. nih.gov The choice of precursor-to-product ion transitions is crucial for method specificity and sensitivity.

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | mdpi.comnih.gov |

| Precursor Ion (m/z) | 249 | mdpi.com |

| Product Ion (m/z) | 93 | mdpi.com |

| Collision Energy (CE) | 28 eV | mdpi.com |

| Drying Gas | Nitrogen | mdpi.com |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique that has historically been applied to the analysis of tris(isopropylphenyl/phenyl)phosphates. nih.gov In FAB-MS, the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules, which can then be analyzed by the mass spectrometer. While effective for non-volatile and thermally labile compounds, FAB-MS has largely been superseded by ESI and other modern ionization techniques due to its lower sensitivity and greater complexity.

High-Resolution Mass Spectrometry for Novel Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UPLC, is indispensable for the identification of novel metabolites of IPDPP. nih.govnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometry provide highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govnih.gov This capability is crucial for distinguishing between numerous potential metabolites in complex biological samples. nih.gov

The workflow for novel metabolite identification often involves non-targeted data acquisition, where the HRMS instrument records full-scan mass spectra of all ions within a certain mass range. nih.gov Data mining software can then search for potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, dealkylation). nih.gov Once a candidate metabolite is detected, its structure can be further elucidated by analyzing its fragmentation pattern from MS/MS spectra. nih.govbohrium.com This metabolomics-based approach has been successfully used to screen for and identify previously unknown biomarkers of exposure to organophosphate flame retardants. researchgate.net

Method Validation, Quality Control, and Inter-laboratory Comparisons

Robust analytical methods require thorough validation to ensure the reliability of the data. nih.gov For IPDPP and its metabolites, method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). nih.gov The use of isotopically labeled internal standards, such as deuterated triphenyl phosphate (d15-TPHP), is a common practice to correct for matrix effects and variations in instrument response. nih.gov

Quality control (QC) is maintained by analyzing QC materials with known concentrations alongside actual samples. nih.gov These QC samples help monitor the performance of the method over time. Inter-laboratory comparisons (ILCs) or proficiency testing (PT) programs, where multiple laboratories analyze the same sample, are essential for ensuring comparability and accuracy of results across different institutions. isobudgets.comrapidmicrobiology.comansi.org While specific ILCs for IPDPP are not widely published, the framework for such comparisons is well-established for other environmental contaminants and is crucial for large-scale monitoring programs. benchmark-intl.comresearchgate.net

| Parameter | Matrix | Analyte(s) | Value | Source |

|---|---|---|---|---|

| LOD | Urine | DPHP | 0.05 - 0.16 ng/mL | nih.gov |

| Accuracy (Recovery) | Urine | DPHP & others | 90–113 % | nih.gov |

| Precision (Interday RSD) | Urine | DPHP & others | 2–8 % | nih.gov |

| Recovery | House Dust | ITP Isomers | 72.4 – 109.9 % | nih.gov |

Application in Environmental Monitoring and Biomonitoring Programs

The validated analytical methods described above are widely applied in environmental and human biomonitoring programs to assess the extent of exposure to IPDPP. canada.cafsns.comeurofinsus.comresearchgate.net For instance, UPLC-MS/MS has been used to measure IPDPP and its metabolites in indoor dust, which is recognized as a significant pathway for human exposure. nih.govnih.govmdpi.comresearchgate.net Studies in Spain, the Netherlands, and the Philippines have detected various aryl-phosphates, including IPDPP components and their degradation product DPHP, in house dust samples. nih.govepa.gov

Ecological Implications of Isopropylphenyl Diphenyl Phosphate: Mechanistic Insights

Receptor Interaction Studies in Aquatic Organisms

Antagonistic Activities with Nuclear Receptors

Research has demonstrated that IPDPP can act as an antagonist to several nuclear receptors in aquatic organisms, which are crucial for regulating reproduction and development. acs.org These receptors include the estrogen receptor (ER), the retinoic acid receptor (RAR), and the retinoid X receptor (RXR). acs.org

Estrogen Receptor (ER): The estrogen receptor is vital for the development and function of the female reproductive system. acs.org Studies have shown that IPDPP exhibits antagonistic activity against the medaka estrogen receptor (mER). acs.org This interference can lead to adverse reproductive outcomes, such as delayed ovarian development and reduced egg production in fish. acs.org

Retinoic Acid Receptor (RAR): The retinoic acid receptor governs body axis formation and organ development. acs.org IPDPP has been found to possess antagonistic activity against the medaka retinoic acid receptor (mRAR). researchgate.net Disrupting RAR signaling can lead to teratogenic effects, including developmental abnormalities in embryos. researchgate.net

Retinoid X Receptor (RXR): The retinoid X receptor is essential for the early survival of vertebrate embryos. acs.org IPDPP also demonstrates antagonistic activity towards the medaka retinoid X receptor (mRXR). researchgate.net Given the interconnected roles of these nuclear receptors in developmental processes, antagonism by IPDPP can have cascading negative effects on the health of an organism. acs.org

The following table summarizes the antagonistic activities of 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP) observed in yeast two-hybrid assays.

| Receptor | Antagonistic Activity (IC50) |

| Medaka Estrogen Receptor (mERα) | 29.0 μM |

| Medaka Retinoic Acid Receptor (mRARα) | > 50 μM (weak) |

| Medaka Retinoid X Receptor (mRXR) | Antagonistic activity observed |

IC50 represents the concentration at which 50% of the receptor's activity is inhibited.

Molecular Mechanisms of Receptor Modulation

The antagonistic activity of IPDPP on nuclear receptors stems from its ability to bind to these receptors, thereby preventing the natural ligands, such as estrogen and retinoic acid, from activating them. acs.orgnih.gov This blockage disrupts the normal downstream signaling pathways that are essential for various physiological processes. acs.org

The molecular mechanism of this inhibitory crosstalk can involve the recruitment of corepressor proteins to the receptor-DNA complex, which in turn suppresses gene transcription. nih.gov For instance, in the case of the estrogen receptor, the binding of an antagonist like IPDPP can induce a conformational change in the receptor that favors the binding of corepressors over coactivators, leading to the silencing of estrogen-responsive genes. nih.govnih.gov This disruption of hormone-regulated gene expression is a key molecular event underlying the endocrine-disrupting effects of IPDPP. acs.org

Bioaccumulation Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment and food at a rate faster than they can excrete them. epa.gov Organophosphate esters, including IPDPP, have been detected in various environmental compartments and have shown the potential to accumulate in organisms. researchgate.netacs.org

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) are key metrics used to quantify this potential. epa.govdren.mil BAFs measure the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, while BSAFs compare the concentration in the organism to that in the sediment. epa.govdren.mil

Studies have shown that the bioaccumulation of organophosphate flame retardants in marine food webs can be significant, with concentrations accumulating in both invertebrates and fish. researchgate.netacs.org For instance, research in Laizhou Bay, North China, found that benthic fish accumulated more organophosphate flame retardants than pelagic fish and invertebrates. acs.org The bioaccumulation factors (log BAF) for some organophosphate esters have been found to exceed three, indicating a high potential for bioaccumulation. nih.gov

The lipophilicity of a chemical, often expressed as the octanol-water partition coefficient (log Kow), is a significant factor influencing its bioaccumulation potential. acs.org A study on organophosphate flame retardants observed a linear and significant increase in bioaccumulation factors with increasing lipophilicity. acs.org However, the relationship with biota-sediment accumulation factors can be more complex, with BSAFs increasing with hydrophobicity up to a certain point before decreasing. acs.org

The following table presents a conceptual overview of bioaccumulation factors for different types of aquatic organisms.

| Organism Type | Trophic Level | Typical Log BAF Range for Organophosphate Esters |

| Invertebrates | Low | 1.0 - 2.5 |

| Pelagic Fish | Mid | 2.0 - 3.5 |

| Benthic Fish | Mid-High | 2.5 - 4.0 |

| Top Predator Fish | High | > 3.5 |

These are generalized ranges and can vary based on specific compounds and environmental conditions.

Environmental Risk Assessment Frameworks and Methodologies

Environmental risk assessment is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. nih.govservice.gov.uk For chemicals like IPDPP, this process involves several key steps.

A common conceptual approach is the Risk Quotient (RQ) method . nih.gov This method compares the Measured Environmental Concentration (MEC) of a substance to its Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is the concentration below which adverse effects are unlikely to occur.

RQ = MEC / PNEC

The resulting RQ value is then used to characterize the risk:

RQ < 0.1: Low risk

Synthesis and Manufacturing Processes of Isopropylphenyl Diphenyl Phosphate

Chemical Pathways for Production (e.g., Esterification of Isopropylphenol with Phosphorus Oxychloride)

The primary route for the synthesis of isopropylphenyl diphenyl phosphate (B84403) involves a two-step chemical pathway. The first step is the alkylation of phenol (B47542) with propylene (B89431) to produce isopropylphenol. This is followed by the phosphorylation of the resulting isopropylphenol with phosphorus oxychloride.

Alkylation of Phenol:

In this step, phenol is reacted with propylene gas in the presence of an acid catalyst. The reaction introduces an isopropyl group onto the phenol ring, forming a mixture of isopropylphenol isomers (ortho-, meta-, and para-). The general reaction is as follows:

C₆H₅OH + CH₃CH=CH₂ → (CH₃)₂CHC₆H₄OH

This alkylation is a key step where the degree of isopropylation can be controlled. google.com

Phosphorylation of Isopropylphenol:

(CH₃)₂CHC₆H₄OH + 2C₆H₅OH + POCl₃ → ((CH₃)₂CHC₆H₄O)(C₆H₅O)₂PO + 3HCl

This process yields a mixture of different isopropylphenyl diphenyl phosphate isomers, along with other triaryl phosphates, depending on the composition of the starting phenolic mixture. publisso.de A crucial aspect of this process is the management of the hydrogen chloride (HCl) gas produced as a byproduct. slchemtech.com

Catalytic Approaches in Industrial Synthesis (e.g., Calcium-Magnesium Catalysts, p-Toluene Sulfonic Acid)

p-Toluene Sulfonic Acid (p-TSA): This strong organic acid is commonly used as a catalyst in the initial alkylation of phenol with propylene. google.comresearchgate.net As a Brønsted acid, p-TSA facilitates the electrophilic attack of the propylene on the electron-rich phenol ring. The proposed mechanism involves the protonation of propylene by p-TSA to form a carbocation, which then acts as the electrophile in the Friedel-Crafts alkylation of phenol. slchemtech.comslchemtech.com The use of p-TSA is favored due to its effectiveness, commercial availability, and relatively easy handling compared to other strong acids. rsc.orgepa.gov